4-Amino-1-benzylpiperidine-4-carboxamide
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Overview
Description
4-Amino-1-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H19N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Mode of Action
Similar compounds have been found to inhibit certain enzymes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-1-benzylpiperidine-4-carboxamide are as follows :
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-1-benzylpiperidine-4-carboxamide are not fully understood. It has been suggested that it may act as an inhibitor of p38a mitogen-activated protein kinase . This suggests that it could interact with this enzyme and potentially other proteins or biomolecules in the body.
Cellular Effects
The specific cellular effects of this compound are currently unknown. Given its potential role as an inhibitor of p38a mitogen-activated protein kinase , it may influence cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . Changes in gene expression may also occur as a result of these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzylpiperidine-4-carboxamide typically involves the reaction of 4-Amino-1-benzylpiperidine with a suitable carboxylating agent. One common method is the reaction of 4-Amino-1-benzylpiperidine with phosgene or triphosgene in the presence of a base such as triethylamine to form the corresponding carboxamide. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-benzylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Amino-1-benzylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
- 4-Amino-1-benzylpiperidine
- 4-Amino-1-(4-chlorobenzyl)piperidine
- 4-Amino-1-(4-fluorobenzyl)piperidine
Comparison: 4-Amino-1-benzylpiperidine-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the piperidine ringThe presence of the benzyl group also contributes to its unique properties, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITYNCSQCPGDGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937882 |
Source
|
Record name | 4-Amino-1-benzylpiperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170921-49-0 |
Source
|
Record name | 4-Amino-1-benzylpiperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1-benzyl-piperidine-4-carboxylic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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